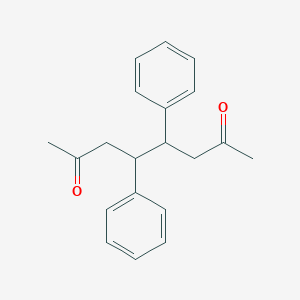

4,5-diphenyl-2,7-octanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyloctane-2,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-15(21)13-19(17-9-5-3-6-10-17)20(14-16(2)22)18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRWUWHABJCDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C(CC(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-03-8, 7028-44-6 | |

| Record name | 2,7-Octanedione, 4,5-diphenyl-, (4R,5S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenyl-2,7-octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reactivity and Mechanistic Investigations of 4,5 Diphenyl 2,7 Octanedione

Transformations Involving the Carbonyl Functionalities of 4,5-diphenyl-2,7-octanedione

The two ketone functionalities in 4,5-diphenyl-2,7-octanedione are key sites for a variety of chemical reactions. These transformations allow for the conversion of the diketone into a range of other functional groups and molecular architectures.

Nucleophilic Additions to 1,4-Diketones

The carbonyl carbons in 4,5-diphenyl-2,7-octanedione are electrophilic and thus susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. msu.edu For a diketone like 4,5-diphenyl-2,7-octanedione, this addition can occur at one or both carbonyl sites, depending on the stoichiometry of the nucleophile and the reaction conditions.

The reactivity of the carbonyl group allows for the formation of new carbon-carbon bonds. For instance, the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl carbons results in the formation of tertiary alcohols after an acidic workup. A systematic study on 1,4-diketones derived from tartaric acid demonstrated that the addition of Grignard reagents is highly dependent on the structure of the dione and the specific Grignard reagent used. thieme-connect.com

Reductions of 4,5-diphenyl-2,7-octanedione to Polyols and Other Derivatives

The reduction of the carbonyl groups in 4,5-diphenyl-2,7-octanedione is a common transformation that leads to the formation of the corresponding diol, 4,5-diphenyl-2,7-octanediol. This is typically achieved using hydride-based reducing agents.

Common laboratory reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder reagent, often used in alcoholic solvents, that selectively reduces aldehydes and ketones. masterorganicchemistry.compressbooks.pub LiAlH₄ is a more powerful reducing agent and will also reduce other functional groups, but it is equally effective for the reduction of ketones to alcohols.

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent. A study on the reduction of 1,4-diaryl diketones showed that using K-Selectride afforded high diastereoselectivity, producing C₂-symmetric diols as the major product. thieme-connect.com In contrast, reductions with NaBH₄, LiAlH₄, and DIBAL-H resulted in lower diastereomeric ratios. thieme-connect.com

| Reducing Agent | Solvent/Conditions | Observed Selectivity (Example with 1,4-diaryl diketones) | Reference |

|---|---|---|---|

| K-Selectride / 18-C-6 | Not specified | High diastereoselectivity (dr = 91:9) | thieme-connect.com |

| K-Selectride | Not specified | Moderate diastereoselectivity (dr = 71:29) | thieme-connect.com |

| Sodium Borohydride (NaBH₄) | Alcoholic solvents | Lower diastereoselectivity | thieme-connect.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | Lower diastereoselectivity | thieme-connect.com |

| DIBAL-H | Not specified | Lower diastereoselectivity | thieme-connect.com |

Oxidations of 4,5-diphenyl-2,7-octanedione

The oxidation of ketones requires the cleavage of a carbon-carbon bond, and a notable reaction in this category is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. chemistrysteps.comsigmaaldrich.com The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com

For an unsymmetrical ketone, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent alkyl or aryl groups. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com In the case of 4,5-diphenyl-2,7-octanedione, the groups adjacent to the carbonyls are a methyl group and a substituted alkyl chain (-CH(Ph)CH₂COCH₃). The Baeyer-Villiger oxidation of a 1,4-polyketone has been reported, indicating that such structures are susceptible to this transformation, resulting in polymers containing both ketone and ester functionalities. researchgate.net Applying this to 4,5-diphenyl-2,7-octanedione could potentially lead to the formation of various ester and anhydride (B1165640) products, depending on whether one or both ketone groups react.

Cyclization Reactions Initiated by 4,5-diphenyl-2,7-octanedione

The 1,4-relationship of the two carbonyl groups in 4,5-diphenyl-2,7-octanedione makes it an ideal precursor for the synthesis of five-membered ring systems. These cyclization reactions are efficient methods for constructing both carbocyclic and heterocyclic structures.

Intramolecular Aldol (B89426) Condensations Leading to Cyclic Structures

Under basic or acidic conditions, 1,4-diketones can undergo an intramolecular aldol condensation. This reaction involves the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group. The subsequent dehydration of the resulting aldol addition product yields a cyclopentenone derivative. For 4,5-diphenyl-2,7-octanedione, this would lead to the formation of a substituted cyclopentenone.

Formation of Heterocyclic Systems from 4,5-diphenyl-2,7-octanedione Precursors

One of the most significant applications of 1,4-diketones is the Paal-Knorr synthesis, which is a versatile method for preparing substituted furans, pyrroles, and thiophenes. wikipedia.org This reaction involves the condensation of the diketone with an appropriate reagent to form the desired five-membered heterocycle. wikipedia.orgnih.govacs.org

Furan Synthesis: The synthesis of furans from 1,4-diketones is achieved through acid-catalyzed cyclization and dehydration. alfa-chemistry.comorganic-chemistry.org Common catalysts include protic acids like sulfuric acid or Lewis acids. alfa-chemistry.com The mechanism involves the protonation of one carbonyl, followed by nucleophilic attack from the enol form of the other carbonyl to form a hemiacetal intermediate, which then dehydrates to the furan. wikipedia.org Treating 4,5-diphenyl-2,7-octanedione with an acid catalyst would yield 3,4-diphenyl-2,5-dimethylfuran.

Pyrrole Synthesis: The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-diketone with ammonia or a primary amine, often under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org The reaction of 4,5-diphenyl-2,7-octanedione with ammonia would produce 3,4-diphenyl-2,5-dimethylpyrrole, while reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted pyrrole.

Thiophene Synthesis: Thiophenes can be synthesized from 1,4-diketones by heating them with a sulfurizing agent. wikipedia.org Commonly used reagents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.org These reagents convert the carbonyl groups to thiocarbonyls, which then undergo a cyclization and dehydration process analogous to the furan synthesis to yield the thiophene ring. wikipedia.orgorganic-chemistry.org The reaction of 4,5-diphenyl-2,7-octanedione with a sulfurizing agent would result in the formation of 3,4-diphenyl-2,5-dimethylthiophene.

| Target Heterocycle | Reagent | Product from 4,5-diphenyl-2,7-octanedione | Reference |

|---|---|---|---|

| Furan | Acid Catalyst (e.g., H₂SO₄, P₂O₅) | 3,4-diphenyl-2,5-dimethylfuran | wikipedia.orgalfa-chemistry.com |

| Pyrrole | Ammonia (NH₃) or Primary Amine (R-NH₂) | 3,4-diphenyl-2,5-dimethylpyrrole (or N-substituted derivative) | wikipedia.orgorganic-chemistry.org |

| Thiophene | Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) | 3,4-diphenyl-2,5-dimethylthiophene | wikipedia.orgorganic-chemistry.org |

Rearrangement Reactions of 4,5-diphenyl-2,7-octanedione and Related Diketones

Rearrangement reactions offer powerful methods for skeletal reconstruction in organic molecules. For diketones with aryl substituents like 4,5-diphenyl-2,7-octanedione, these transformations can be initiated by light or by acid/base catalysis, leading to structurally diverse products.

Photochemical Rearrangements of Diketones with Aryl Substitution

The photochemistry of ketones is a well-established field, characterized by reactions proceeding from electronically excited states. For diketones bearing aryl groups, absorption of ultraviolet light typically promotes an electron from a non-bonding orbital (n) on the oxygen to an antibonding π* orbital of the carbonyl group (an n→π* transition) or a π→π* transition associated with the aromatic rings. This initial excitation leads to a singlet excited state (S1), which can then undergo intersystem crossing (ISC) to a more stable triplet excited state (T1). The reactivity is often dictated by these triplet state diradicals.

While specific photochemical studies on 4,5-diphenyl-2,7-octanedione are not extensively documented, the behavior of related aryl-substituted diketones provides significant insight. Common photochemical pathways include:

Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond alpha to the carbonyl group, forming two radical intermediates. For 4,5-diphenyl-2,7-octanedione, this could lead to fragmentation of the carbon backbone.

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate known as a Norrish-Yang biradical. Subsequent cyclization can yield cyclobutanol derivatives, or cleavage can result in an enol and an alkene.

Aryl Migration: In some cases, photochemical activation can induce a 1,2-migration of an aryl group. For example, studies on other diketones have shown γ–β aryl migrations upon photoexcitation. baranlab.org

[2+2] Cycloadditions: The excited ketene intermediates, which can be formed through rearrangements like the Wolff rearrangement from α-diazoketones, are known to undergo [2+2] cycloadditions with olefins to form four-membered rings. wikipedia.org

A notable example in related compounds is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement of 1,2-dibenzoyl ethylenes, which proceeds through a photoinduced 1,5-aryl migration to form ketene intermediates that can be trapped in cycloaddition reactions. nih.gov This highlights the potential for complex skeletal rearrangements in aryl-substituted dicarbonyl compounds under photochemical conditions.

Table 1: Potential Photochemical Reactions of Aryl-Substituted Diketones

| Reaction Type | Intermediate(s) | Potential Product Type for 4,5-diphenyl-2,7-octanedione |

|---|---|---|

| Norrish Type I | Acyl and alkyl radicals | Fragmentation products |

| Norrish Type II | 1,4-Biradical | Cyclobutanol derivatives or cleavage products |

| Aryl Migration | Triplet diradical | Isomeric diketones with rearranged skeleton |

| Cyclization | 1,4-Biradical | Substituted cyclobutanol derivatives |

Acid- or Base-Catalyzed Isomerizations of 4,5-diphenyl-2,7-octanedione

The most characteristic reaction of γ-diketones like 4,5-diphenyl-2,7-octanedione is intramolecular cyclization, which can be catalyzed by either acids or bases. This transformation, known as the Paal-Knorr synthesis, is a highly efficient method for preparing five-membered heterocyclic compounds.

Acid-Catalyzed Cyclization (Furan Synthesis): Under acidic conditions, one of the carbonyl oxygens is protonated, which activates the carbonyl carbon for nucleophilic attack by the enol form of the second ketone. The resulting intermediate, a hemiacetal, then undergoes dehydration to form a substituted furan. For 4,5-diphenyl-2,7-octanedione, this reaction would be expected to yield 2,5-dimethyl-3,4-diphenylfuran. The mechanism proceeds as follows:

Protonation of one carbonyl oxygen.

Tautomerization to form an enol at the other end of the chain.

Intramolecular nucleophilic attack of the enol double bond on the protonated carbonyl.

Formation of a five-membered cyclic hemiacetal intermediate.

Elimination of a water molecule to form the stable aromatic furan ring.

Strong Brønsted acids or Lewis acids are typically employed as catalysts for this transformation. lsu.edu

Base-Catalyzed Cyclization (Pyrrole Synthesis): In the presence of ammonia or a primary amine (acting as a base and a nucleophile), γ-diketones undergo a similar cyclization to produce pyrroles. The reaction with ammonia would yield 2,5-dimethyl-3,4-diphenylpyrrole. The mechanism involves the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

These cyclization reactions are generally high-yielding and are the dominant isomerization pathways for 1,4-diketones. nih.gov

Elucidation of Reaction Mechanisms for 4,5-diphenyl-2,7-octanedione Transformations

Understanding the detailed mechanisms of these transformations requires a combination of kinetic studies and the direct or indirect observation of reaction intermediates. While specific mechanistic studies on 4,5-diphenyl-2,7-octanedione are scarce, the principles derived from related diketone systems are directly applicable.

Kinetic Studies of 4,5-diphenyl-2,7-octanedione Reactivity

For the acid-catalyzed cyclization of a γ-diketone, the rate of reaction is typically dependent on the concentration of both the diketone and the acid catalyst. The rate-determining step can vary but is often the intramolecular nucleophilic attack or the final dehydration step.

Kinetic investigations on related β-diketone systems have shown that the reactivity is highly dependent on the electronic nature of the substituents. iosrjournals.org Electron-withdrawing groups can influence the rate of enol or enolate formation, which are key intermediates in many diketone reactions. In 4,5-diphenyl-2,7-octanedione, the phenyl groups can exert electronic effects that influence the acidity of the α-protons and the nucleophilicity of the enol/enolate intermediates, thereby affecting reaction kinetics. Steric hindrance from the bulky phenyl groups could also play a significant role in the transition state energies, potentially slowing the rate of cyclization compared to un-substituted analogs.

Table 2: Factors Influencing Diketone Reactivity

| Factor | Influence on Mechanism | Expected Effect on 4,5-diphenyl-2,7-octanedione |

|---|---|---|

| Catalyst Concentration | Affects rate of protonation or deprotonation steps. | Increased acid/base concentration should increase cyclization rate. |

| Temperature | Affects the rate constant (Arrhenius equation). | Higher temperature will increase reaction rates. |

| Substituent Effects | Phenyl groups can stabilize intermediates via resonance but also cause steric hindrance. | A complex interplay of electronic stabilization and steric hindrance. |

| Solvent Polarity | Can stabilize charged intermediates and transition states. | Polar protic solvents may facilitate proton transfer steps in acid/base catalysis. |

Identification of Reaction Intermediates in 4,5-diphenyl-2,7-octanedione Pathways

The direct observation of reaction intermediates is often challenging due to their transient nature. Spectroscopic techniques (like NMR, IR, and mass spectrometry) and trapping experiments are commonly used to identify these species.

In Acid/Base-Catalyzed Cyclizations: The key intermediates in the Paal-Knorr synthesis are the enol or enolate forms of the diketone and the subsequent cyclic hemiacetal (for furan synthesis) or hemiaminal (for pyrrole synthesis). These can sometimes be observed at low temperatures using NMR spectroscopy.

In Photochemical Reactions: Photochemical reactions of ketones proceed through highly reactive singlet and triplet excited states. These are typically studied using time-resolved laser flash photolysis techniques. The resulting biradical intermediates, such as the 1,4-biradical in a Norrish Type II reaction, are also short-lived but can sometimes be trapped chemically or detected spectroscopically.

In Rearrangement Reactions: More complex rearrangements may proceed through carbocationic or carbenoid intermediates. For instance, the Wolff rearrangement, a method for converting α-diazo ketones into carboxylic acid derivatives, proceeds through a ketene intermediate. wikipedia.org While not a direct reaction of the diketone itself, it exemplifies the types of intermediates that can be involved in ketone rearrangements. Isotopic labeling studies are also a powerful tool to track the movement of atoms and elucidate rearrangement pathways. researchgate.net

For 4,5-diphenyl-2,7-octanedione, the most probable and stable intermediates in its common reactions would be the enol and cyclic adducts formed during Paal-Knorr cyclization. Elucidating the intermediates of potential photochemical rearrangements would require dedicated spectroscopic and computational studies.

Theoretical and Computational Chemistry Studies of 4,5 Diphenyl 2,7 Octanedione

Conformational Analysis of 4,5-diphenyl-2,7-octanedione

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For a molecule with multiple rotatable bonds like 4,5-diphenyl-2,7-octanedione, a multitude of conformations are possible, each with a different potential energy.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore these energy landscapes. By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface can be mapped. The lowest points on this surface represent the most stable conformations. For 4,5-diphenyl-2,7-octanedione, the key dihedral angles to consider are those around the C4-C5 bond, the C3-C4 and C5-C6 bonds, and the bonds connecting the phenyl groups to the main chain. The interactions between the two phenyl groups and between the phenyl groups and the ketone functionalities will play a significant role in determining the preferred geometries.

The presence of the two phenyl groups at the 4 and 5 positions of the octanedione chain introduces significant steric hindrance, which strongly influences the molecule's conformational preferences. The bulky nature of the phenyl groups will restrict the rotation around the C4-C5 bond, favoring conformations that minimize steric clash.

Electronic Structure and Bonding in 4,5-diphenyl-2,7-octanedione

The arrangement of electrons in a molecule dictates its reactivity and spectroscopic properties. Understanding the electronic structure of 4,5-diphenyl-2,7-octanedione is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 1,4-diketones like 4,5-diphenyl-2,7-octanedione, the HOMO is typically associated with the lone pair electrons on the oxygen atoms of the carbonyl groups, while the LUMO is associated with the π* antibonding orbitals of the carbonyl groups.

The distribution of electron density within a molecule can be visualized through its electrostatic potential (ESP) map. This map shows regions of positive and negative potential, indicating areas that are electron-rich or electron-poor. For 4,5-diphenyl-2,7-octanedione, the ESP map would be expected to show negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon atoms would exhibit a positive potential, making them electrophilic centers.

Reaction Pathway Modeling for 4,5-diphenyl-2,7-octanedione Transformations

Computational chemistry allows for the modeling of chemical reactions, providing insights into reaction mechanisms, transition states, and the feasibility of different reaction pathways. For 4,5-diphenyl-2,7-octanedione, several intramolecular reactions are theoretically possible.

One of the most common reactions for 1,4-diketones is the intramolecular aldol (B89426) condensation. openstax.orglibretexts.org In the presence of a base, an enolate can be formed at one of the α-carbons (C3 or C6), which can then attack the other carbonyl group. This would lead to the formation of a five-membered ring, a cyclopentenone derivative. openstax.orglibretexts.org The reaction would proceed through a cyclized intermediate which then dehydrates to form the final product. The presence of the bulky phenyl groups at the 4 and 5 positions would likely influence the stereochemical outcome of this cyclization.

Another important transformation for 1,4-diketones is the Paal-Knorr synthesis, which is used to prepare five-membered heterocyclic compounds like furans, pyrroles, and thiophenes. rgmcet.edu.inwikipedia.org

Furan synthesis: Under acidic conditions, 4,5-diphenyl-2,7-octanedione could undergo an intramolecular cyclization and dehydration to form a substituted furan. wikipedia.org

Pyrrole synthesis: In the presence of an amine or ammonia, the diketone could be converted into a substituted pyrrole. rgmcet.edu.inwikipedia.org The mechanism involves the formation of an enamine intermediate which then cyclizes. organic-chemistry.org

Thiophene synthesis: Reaction with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, could yield a substituted thiophene. wikipedia.org

Density Functional Theory (DFT) Calculations for Diketone Reactions

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. sumitomo-chem.co.jp For diketones such as 4,5-diphenyl-2,7-octanedione, DFT calculations can be used to explore various reaction pathways, determine the geometries of transition states, and calculate activation energies. orientjchem.orgrsc.org

Research into ketone formation and reactions often utilizes DFT to map out the potential energy surface. researchgate.netresearchgate.net For a diketone, key reactions of interest would include enolization, aldol-type reactions, and cyclization reactions. DFT calculations can predict the relative stability of the keto and enol tautomers. orientjchem.org The presence of the two phenyl groups in 4,5-diphenyl-2,7-octanedione influences the electronic structure and steric environment, which in turn affects reaction barriers.

DFT studies on similar diketone systems have shown that the reaction mechanism can be highly dependent on the solvent and the presence of catalysts. mdpi.com By modeling the reaction in different solvent environments using methods like the Polarizable Continuum Model (PCM), researchers can predict how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. nih.gov For instance, a DFT study on the tautomerism of a phenyl-substituted pentanedione found that the keto form is more stable than the enol form in both the gas phase and in various solvents, with the energy difference being influenced by solvent polarity. orientjchem.org Similar calculations for 4,5-diphenyl-2,7-octanedione would allow for the prediction of its reactive behavior under various conditions.

Below is a representative data table showing the kind of results that could be obtained from DFT calculations on a hypothetical reaction of a diketone, such as an intramolecular aldol condensation.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Reactant (Keto form) | B3LYP/6-31G(d) | 0.00 | N/A |

| Transition State | B3LYP/6-31G(d) | +21.5 | -350 |

| Product (Cyclized) | B3LYP/6-31G(d) | -5.8 | N/A |

This table is illustrative and does not represent actual experimental data for 4,5-diphenyl-2,7-octanedione.

Molecular Dynamics Simulations of 4,5-diphenyl-2,7-octanedione Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. escholarship.org This technique allows for the investigation of how molecules like 4,5-diphenyl-2,7-octanedione interact with their environment, such as solvent molecules or biological macromolecules like proteins. mdpi.comnih.gov MD simulations can provide detailed insights into conformational changes, binding affinities, and the dynamics of intermolecular interactions. escholarship.orgplos.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. mdpi.com For 4,5-diphenyl-2,7-octanedione, MD simulations could be employed to study its solvation in various solvents. By analyzing the radial distribution functions and coordination numbers, one could quantify the structure of the solvent shell around the diketone.

Furthermore, if 4,5-diphenyl-2,7-octanedione were to be investigated as a ligand for a protein, MD simulations could be used to explore its binding mode and stability within the protein's active site. mdpi.com The simulation can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex. The binding free energy can also be estimated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). plos.org

The table below illustrates typical parameters and outputs from an MD simulation studying the interaction of a small molecule with a protein.

| Simulation Parameter | Value/Description |

| System | Ligand-Protein complex in a water box |

| Force Field | AMBER99SB-ILDN |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Output Analysis | Result |

| RMSD of Ligand | Average: 0.2 nm (Indicates stability in binding pocket) |

| Key Hydrogen Bonds | Maintained for >80% of simulation time |

| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol |

This table is illustrative and does not represent actual experimental data for 4,5-diphenyl-2,7-octanedione.

Prediction of Spectroscopic Signatures for 4,5-diphenyl-2,7-octanedione

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. nih.gov DFT and time-dependent DFT (TD-DFT) are the primary tools for calculating NMR, IR, and chiroptical spectra. rsc.orgespublisher.com

Computational NMR and IR Spectral Analysis of Diphenyl Diketones

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide a powerful means of confirming molecular structures. nih.gov For 4,5-diphenyl-2,7-octanedione, DFT can be used to optimize the molecule's geometry and then calculate its NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). researchgate.net

Calculated NMR chemical shifts are typically referenced against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions allows for the assignment of experimental peaks, especially for complex molecules with many signals. orientjchem.org

Similarly, DFT calculations can predict the IR spectrum by computing the vibrational frequencies and their corresponding intensities. mdpi.com These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretches of the ketone groups and the vibrations associated with the phenyl rings.

The following table presents hypothetical calculated spectral data for a diphenyl diketone structure.

| Parameter | Calculated Value | Assignment |

| ¹³C NMR Chemical Shift | 208.5 ppm | C=O (Ketone) |

| ¹³C NMR Chemical Shift | 138.2 ppm | Phenyl C (quaternary) |

| ¹H NMR Chemical Shift | 7.25 ppm | Phenyl H |

| IR Frequency | 1715 cm⁻¹ | C=O Stretch |

| IR Frequency | 3060 cm⁻¹ | Aromatic C-H Stretch |

This table is illustrative and does not represent actual experimental data for 4,5-diphenyl-2,7-octanedione.

Chiroptical Property Calculations for Enantiomers of 4,5-diphenyl-2,7-octanedione

The 4,5-diphenyl-2,7-octanedione molecule contains two chiral centers at the C4 and C5 positions. This gives rise to stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S)). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key technique for distinguishing between enantiomers and determining their absolute configuration. taylorfrancis.com

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the ECD spectra of chiral molecules. aip.orgmetu.edu.tr The calculation involves computing the electronic transitions and their corresponding rotatory strengths. By comparing the calculated spectrum with the experimental one, the absolute configuration of an enantiomer can be assigned. nih.gov

Computational studies on chiral ketones have demonstrated that the sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the molecule's conformation and the spatial arrangement of chromophores. aip.org For the enantiomers of 4,5-diphenyl-2,7-octanedione, TD-DFT would predict ECD spectra that are mirror images of each other, while the achiral meso form would have no ECD signal.

A representative table of calculated chiroptical data is shown below.

| Enantiomer | Excitation Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |

| (4R,5R) | 285 | +15.2 |

| (4R,5R) | 240 | -22.5 |

| (4S,5S) | 285 | -15.2 |

| (4S,5S) | 240 | +22.5 |

This table is illustrative and does not represent actual experimental data for 4,5-diphenyl-2,7-octanedione.

Advanced Analytical Methodologies for the Characterization of 4,5 Diphenyl 2,7 Octanedione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4,5-diphenyl-2,7-octanedione

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,5-diphenyl-2,7-octanedione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For 4,5-diphenyl-2,7-octanedione, both ¹H and ¹³C NMR would be fundamental.

The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons (H1/H8), the methylene protons (H3/H6), and the methine protons (H4/H5), in addition to the signals from the phenyl groups. The chemical shifts and coupling patterns would confirm the backbone structure. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbons (C2/C7), which appear in a characteristic downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-diphenyl-2,7-octanedione (Note: These are predicted values based on the analysis of similar structures, as specific experimental data is not publicly available. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C8 (CH₃) | ~2.1 | ~30 |

| C2, C7 (C=O) | - | ~208 |

| C3, C6 (CH₂) | ~2.8 - 3.0 | ~45 |

| C4, C5 (CH) | ~3.5 - 3.8 | ~55 |

| Phenyl C (ipso) | - | ~140 |

| Phenyl C (ortho, meta, para) | ~7.1 - 7.3 | ~127 - 129 |

Due to the presence of two chiral centers at the C4 and C5 positions, 4,5-diphenyl-2,7-octanedione can exist as stereoisomers (diastereomers and enantiomers). Two-dimensional (2D) NMR techniques are crucial for determining the relative stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity of protons through bonds. libretexts.org It would show correlations between the methine protons (H4/H5) and the adjacent methylene protons (H3/H6), confirming the carbon backbone sequence. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is essential for determining stereochemistry by identifying protons that are close in space, irrespective of bond connectivity. libretexts.org For 4,5-diphenyl-2,7-octanedione, a NOESY spectrum would reveal spatial correlations between the methine protons (H4 and H5) and the protons of the phenyl rings. The presence or absence of specific cross-peaks would help differentiate between the syn (meso) and anti (racemic) diastereomers.

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. researchgate.net For flexible molecules like 4,5-diphenyl-2,7-octanedione, DNMR could be used to investigate conformational exchange, such as rotation around the C-C single bonds. researchgate.net

In diketone systems, the molecule can adopt various conformations due to rotation around the bonds of the aliphatic chain. These different conformations can be in rapid equilibrium. copernicus.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange rate may become slow enough to observe separate signals for different conformers. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes allows for the determination of the energy barriers to conformational exchange. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of 4,5-diphenyl-2,7-octanedione

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a key tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

For 4,5-diphenyl-2,7-octanedione, electron ionization (EI) would likely induce characteristic fragmentation pathways. Common fragmentation for ketones includes alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org Given the structure, alpha-cleavage is a highly probable pathway, leading to the formation of acylium ions and other stable fragments. The presence of the two phenyl groups would also influence fragmentation, likely leading to the formation of resonance-stabilized benzylic cations. youtube.com

Table 2: Plausible Mass Spectrometry Fragments for 4,5-diphenyl-2,7-octanedione (Note: These are predicted fragments based on general fragmentation rules for ketones and diphenyl alkanes. Specific experimental data is required for confirmation.)

| m/z Value | Possible Fragment Structure/Formula | Fragmentation Pathway |

| 294 | [C₂₀H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 251 | [M - CH₃CO]⁺ | Alpha-cleavage (loss of acetyl radical) |

| 147 | [C₁₀H₁₁O]⁺ | Cleavage of C4-C5 bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 43 | [CH₃CO]⁺ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov For 4,5-diphenyl-2,7-octanedione (C₂₀H₂₂O₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This high accuracy is crucial for confirming the identity of the compound without ambiguity. Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion peak, which arises from the presence of naturally occurring heavier isotopes like ¹³C and ¹⁸O.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to further fragmentation. nih.gov This process, known as collision-induced dissociation (CID), provides detailed information about the structure of the selected precursor ion by analyzing its product ions. An MS/MS experiment on the molecular ion of 4,5-diphenyl-2,7-octanedione (m/z 294) would help to confirm the proposed fragmentation pathways and establish the connectivity of the molecule's substructures. By systematically analyzing the fragmentation of primary fragments, a comprehensive map of the molecule's gas-phase ion chemistry can be constructed.

X-ray Crystallography for Solid-State Structure Determination of 4,5-diphenyl-2,7-octanedione

This analysis would unambiguously determine the relative stereochemistry of the chiral centers at C4 and C5. The resulting crystal structure would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces. While no crystal structure for 4,5-diphenyl-2,7-octanedione appears to be available in public crystallographic databases, data for structurally related compounds, such as 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- libretexts.orgdu.ac.indiazino[4,5-d]pyrimidine-2,7-dione, demonstrate the power of this technique in elucidating complex three-dimensional structures. mdpi.com

Table 3: Required Crystallographic Data for 4,5-diphenyl-2,7-octanedione (Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. No experimental data is currently available.)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit in the crystal |

| Volume (V) | The volume of the unit cell |

| Molecules per Unit Cell (Z) | The number of molecules in the unit cell |

| Calculated Density | The density derived from the crystal structure |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Crystal Packing and Intermolecular Interactions in Diketone Crystals

The spatial arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. ias.ac.in In the case of diketones such as 4,5-diphenyl-2,7-octanedione, the molecular structure, with its combination of polar carbonyl groups and nonpolar phenyl rings, gives rise to a variety of non-covalent forces that determine the final crystal lattice. These interactions, though weaker than covalent bonds, are crucial in defining the physical properties of the material. mdpi.com

The primary intermolecular forces expected to govern the crystal packing of 4,5-diphenyl-2,7-octanedione include:

Dipole-Dipole Interactions: The two carbonyl (C=O) groups possess significant dipole moments due to the electronegativity difference between carbon and oxygen. These dipoles tend to align in an anti-parallel fashion in the crystal lattice to maximize electrostatic attraction, contributing significantly to the cohesive energy of the crystal.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces, including London dispersion forces, which are particularly significant for the large, nonpolar phenyl rings and the aliphatic octanedione backbone.

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking. In this arrangement, the electron-rich π systems of adjacent phenyl rings overlap, creating an attractive force that often leads to stacked or offset columnar structures in the crystal.

C-H···O Interactions: These are considered weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and a carbonyl oxygen atom acts as the acceptor. nih.gov In the crystal structure of 4,5-diphenyl-2,7-octanedione, numerous aliphatic and aromatic C-H bonds can form such interactions with the ketone oxygens, acting as important structure-directing forces. nih.gov

C-H···π Interactions: An aromatic ring can act as a weak hydrogen bond acceptor for C-H bonds. This interaction involves the hydrogen atom of an aliphatic or another aromatic group pointing towards the face of a phenyl ring, further stabilizing the crystal packing. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline 4,5-diphenyl-2,7-octanedione

| Interaction Type | Participating Groups | Relative Strength | Description |

|---|---|---|---|

| Dipole-Dipole | Carbonyl (C=O) ↔ Carbonyl (C=O) | Moderate | Electrostatic attraction between the permanent dipoles of the ketone functional groups. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Weak to Moderate | Attraction between the electron clouds of adjacent aromatic rings, leading to stacked arrangements. |

| C-H···O Hydrogen Bond | C-H (Aromatic/Aliphatic) ↔ O=C (Ketone) | Weak | A weak form of hydrogen bonding that helps to direct the three-dimensional molecular assembly. nih.gov |

| C-H···π Interaction | C-H (Aromatic/Aliphatic) ↔ Phenyl Ring | Weak | Interaction between a C-H bond and the face of an aromatic ring. nih.gov |

| London Dispersion | Entire Molecule | Weak | Temporary fluctuating dipoles that contribute significantly to the overall lattice energy due to the large molecular size. |

Absolute Configuration Determination of Chiral Diketone Isomers

The 4,5-diphenyl-2,7-octanedione molecule contains two chiral centers at the C4 and C5 positions. This gives rise to stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound (4R,5S). Determining the specific three-dimensional arrangement of atoms, or absolute configuration, at these chiral centers is critical for understanding its properties. wikipedia.org Several advanced analytical techniques can be employed for this purpose.

Single-Crystal X-ray Crystallography is the most definitive method for determining absolute configuration. wikipedia.org By diffracting X-rays through a high-quality single crystal of an enantiomerically pure sample, a detailed three-dimensional electron density map can be generated. For molecules containing atoms heavier than oxygen, anomalous dispersion effects can be used to unambiguously assign the R or S configuration to each stereocenter. wikipedia.org

Chiroptical Spectroscopy methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques include:

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for ketones. The carbonyl chromophore's n→π* electronic transition is sensitive to its chiral environment. The "Octant Rule" can be applied to predict the sign of the Cotton effect in the CD spectrum based on the spatial arrangement of substituents around the carbonyl group, thereby inferring the absolute configuration. thieme-connect.de

Vibrational Circular Dichroism (VCD): This technique is the infrared analog of CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation for vibrational transitions. nih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for the R and S enantiomers, the absolute configuration can be reliably assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, typically by creating diastereomers from the enantiomers. This is achieved by reacting the chiral diketone with a chiral derivatizing agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA). mdpi.com The resulting diastereomeric products will have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration of the original diketone. nih.gov

Table 2: Comparison of Methods for Absolute Configuration Determination

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a single crystal. wikipedia.org | Provides unambiguous 3D structure and absolute configuration. | Requires a suitable single crystal of high quality. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. thieme-connect.de | Highly sensitive to stereochemistry around chromophores (e.g., ketones). | Requires a chromophore near the chiral center; empirical rules may not always be reliable. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. nih.gov | Applicable to a wide range of molecules; provides rich structural information. | Often requires comparison with computationally expensive theoretical calculations. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. mdpi.comnih.gov | Does not require crystallization; uses standard NMR equipment. | Requires chemical modification of the analyte; derivatization may not be straightforward. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of 4,5-diphenyl-2,7-octanedione

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. triprinceton.org These methods probe the vibrational motions of molecular bonds, which occur at specific, characteristic frequencies. ksu.edu.sa While both are forms of vibrational spectroscopy, they operate on different principles and are governed by different selection rules, often providing complementary information. libretexts.org

Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation. A vibration is "IR active" if it causes a change in the molecule's dipole moment. illinois.edu Polar bonds, such as the carbonyl (C=O) group, typically produce strong absorption bands in IR spectra.

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light (from a laser). A vibration is "Raman active" if it causes a change in the molecule's polarizability. libretexts.org Symmetrical, non-polar bonds, like the C=C bonds in aromatic rings, tend to produce strong signals in Raman spectra. ksu.edu.sa

For 4,5-diphenyl-2,7-octanedione, the key functional groups and their expected vibrational frequencies are detailed in the table below. The presence of strong bands in the 1720-1700 cm⁻¹ region (IR) and the 1600 cm⁻¹ region (Raman) would provide clear evidence for the diketone and diphenyl structural motifs, respectively.

Table 3: Characteristic Vibrational Frequencies for 4,5-diphenyl-2,7-octanedione

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Ketone (C=O) | Stretching (ν) | 1720 - 1700 | Strong | Medium |

| Aromatic (C=C) | Stretching (ν) | 1610 - 1580, 1500 - 1450 | Medium to Strong | Strong |

| Aromatic (C-H) | Stretching (ν) | 3100 - 3000 | Medium | Medium |

| Aromatic (C-H) | Out-of-plane Bending (γ) | 900 - 675 | Strong | Weak |

| Aliphatic (C-H) | Stretching (ν) | 2980 - 2850 | Medium to Strong | Medium |

| Aliphatic (CH₂, CH₃) | Bending (δ) | 1470 - 1430, 1380 - 1365 | Medium | Medium |

| Carbonyl (C-C-C) | Bending (δ) | ~550 | Weak | Weak |

Correlation of Vibrational Modes with Molecular Structure in Diphenyl Diketones

Key structure-spectra correlations for diphenyl diketones include:

Carbonyl Group Coupling: The two ketone groups in the octanedione chain can couple vibrationally. This coupling can lead to two distinct C=O stretching modes: a symmetric stretch (where both C=O bonds stretch in-phase) and an asymmetric stretch (out-of-phase). The energy separation between these two modes depends on the geometry and the nature of the chain connecting them. The symmetric stretch is typically stronger in Raman, while the asymmetric stretch is stronger in IR.

Electronic Effects of Phenyl Groups: Although not directly conjugated to the carbonyl groups, the bulky and electron-rich phenyl substituents at the C4 and C5 positions can influence the electronic environment of the C=O bonds through space and inductive effects. This can cause a slight shift in the C=O stretching frequency compared to a simple aliphatic diketone.

Conformational Isomerism: The flexibility of the octanedione backbone allows for multiple rotational isomers (rotamers). Each conformer will have a slightly different vibrational spectrum. The observed spectrum is often a population-weighted average of all conformers present at a given temperature. Low-frequency modes (below 400 cm⁻¹) are particularly sensitive to these conformational changes.

Fermi Resonance: An overtone or combination band can sometimes have a similar energy to a fundamental vibrational mode. If they have the same symmetry, they can interact in a phenomenon called Fermi resonance, which results in two bands appearing where only one was expected, both shifted from their original positions. mdpi.com This can complicate the C=O stretching region of the spectrum.

A detailed analysis correlating the experimental spectrum with the molecular structure often requires computational modeling. mdpi.com Quantum chemical methods can calculate the vibrational frequencies and modes for a given geometry, allowing for a precise assignment of complex bands in the experimental IR and Raman spectra. smu.edu

Table 4: Correlation of Structural Features with Spectroscopic Observables in Diphenyl Diketones

| Structural Feature | Spectroscopic Effect | Affected Region(s) (cm⁻¹) | Technique |

|---|---|---|---|

| Vibrational Coupling of C=O groups | Splitting of the C=O stretching band into symmetric and asymmetric modes. | 1720 - 1700 | IR & Raman |

| Steric Hindrance from Phenyl Groups | Shifts in C=O and skeletal C-C stretching frequencies. | 1720 - 1700, 1200 - 1000 | IR & Raman |

| Conformational Changes | Appearance of new bands or changes in relative band intensities. | 1400 - 400 (Fingerprint Region) | IR & Raman |

| Phenyl Ring Substitution | Shift in aromatic C=C and C-H bending modes. | 1600 - 1400, 900 - 675 | IR & Raman |

Synthesis and Reactivity of 4,5 Diphenyl 2,7 Octanedione Derivatives and Analogues

Modification of the Carbonyl Groups in 4,5-diphenyl-2,7-octanedione

The presence of two carbonyl groups in 4,5-diphenyl-2,7-octanedione, a 1,4-diketone, offers numerous possibilities for chemical modification. These functional groups are key sites for reactions that can lead to a diverse range of derivatives with altered chemical and physical properties. The reactivity of these carbonyls is central to the synthesis of various heterocyclic compounds and other complex organic structures.

Formation of Oximes, Hydrazones, and Ketal/Acetal Derivatives

The carbonyl groups of 4,5-diphenyl-2,7-octanedione can readily react with nitrogen-based nucleophiles and alcohols to form imine-type derivatives and ketals, respectively. These reactions are fundamental in organic synthesis for the protection of carbonyl groups or for the synthesis of new functional moieties.

Oximes and Hydrazones: Like other ketones, 4,5-diphenyl-2,7-octanedione is expected to react with hydroxylamine (B1172632) to form oximes and with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) to yield hydrazones. wikipedia.orgresearchgate.net These condensation reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond. The reaction with hydrazine itself can proceed further, with the initial hydrazone condensing with a second equivalent of the diketone to produce an azine. wikipedia.org The synthesis of hydrazones can be achieved by reacting appropriate hydrazides with ketones in various organic solvents. rsc.org A variety of methods exist for hydrazone synthesis, including palladium-catalyzed coupling reactions to prepare N-aryl hydrazones. organic-chemistry.org Hydrazones containing a 1,3-diketo moiety have also been synthesized. wikipedia.orgrsyn.org

Ketals and Acetals: Ketalization is a common strategy for protecting ketone functionalities. This involves reacting the diketone with an alcohol or a diol in the presence of an acid catalyst. youtube.com The reaction proceeds via a hemiacetal intermediate, which then undergoes an SN1-type reaction to form the final ketal. youtube.com Given that 4,5-diphenyl-2,7-octanedione has two ketone groups, this reaction can be used to protect one or both carbonyls, depending on the stoichiometry of the reagents. Using a diol, such as ethylene (B1197577) glycol, would lead to the formation of cyclic ketals, which are particularly stable.

The table below summarizes the expected derivatization reactions at the carbonyl groups of 4,5-diphenyl-2,7-octanedione.

| Derivative Type | Reagent(s) | Expected Product Structure |

| Dioxime | Hydroxylamine (NH₂OH) | C₂₈H₃₀N₂O₂ |

| Dihydrazone | Hydrazine (N₂H₄) | C₂₈H₃₀N₄ |

| Bis(phenylhydrazone) | Phenylhydrazine (C₆H₅NHNH₂) | C₄₀H₄₂N₄ |

| Diketal (cyclic) | Ethylene Glycol, H⁺ catalyst | C₃₂H₃₈O₄ |

Synthesis of Enol Ethers and Enamines from 1,4-Diketones

The α-carbons adjacent to the carbonyl groups in 1,4-diketones like 4,5-diphenyl-2,7-octanedione possess acidic protons, enabling the formation of enolates, which are precursors to enol ethers and enamines. These derivatives are valuable synthetic intermediates.

Enol Ethers: Enol ethers can be synthesized from ketones through various methods. One common approach involves the reaction of the corresponding silyl (B83357) enol ether with an alcohol in the presence of a catalyst. acs.org Visible-light-induced radical coupling of silyl enol ethers with α-bromocarbonyl compounds is another method to produce 1,4-dicarbonyls. acs.org Silver-catalyzed intermolecular cross-coupling of silyl enolates also yields 1,4-diketones. organic-chemistry.org These methods highlight the versatility of enol ethers and their precursors in the synthesis of dicarbonyl compounds.

Enamines: Enamines are formed from the reaction of ketones with secondary amines, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis to facilitate the removal of water. libretexts.org This reaction, known as the Stork enamine synthesis, transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon. chemistrysteps.com The resulting enamine has a resonance structure that places negative charge on the α-carbon, making it a potent nucleophile in alkylation, acylation, and Michael addition reactions. libretexts.orgchemistrysteps.com The synthesis of 1,4-enamino ketones has been achieved through the organic-chemistry.orgorganic-chemistry.org-rearrangement of dialkenylhydroxylamines. nih.gov

The formation of these derivatives from 4,5-diphenyl-2,7-octanedione would create versatile intermediates for further synthetic transformations, such as carbon-carbon bond formation at the α-position to the original carbonyl groups.

| Derivative | Reagent(s) | Key Intermediate | Synthetic Utility |

| Enol Ether | Alcohol, Acid Catalyst or via Silyl Enol Ether | Enolate/Silyl Enol Ether | Nucleophilic C-C bond formation, Synthesis of 1,4-diketones acs.orgorganic-chemistry.orgnih.gov |

| Enamine | Secondary Amine (e.g., Pyrrolidine), Acid Catalyst | Iminium Ion | Nucleophilic alkylation, acylation, and conjugate addition libretexts.orgchemistrysteps.com |

Functionalization of the Phenyl Rings of 4,5-diphenyl-2,7-octanedione

The two phenyl rings in 4,5-diphenyl-2,7-octanedione are amenable to a wide range of functionalization reactions common to aromatic compounds. These modifications can be used to introduce new substituents that modulate the molecule's electronic properties, solubility, and steric profile.

Electrophilic Aromatic Substitution on Diphenyl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. byjus.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring, proceeding through a carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com The aromaticity of the ring is preserved in the final product. byjus.com In 4,5-diphenyl-2,7-octanedione, the alkyl chain attached to the phenyl rings acts as an electron-donating group, which activates the rings towards EAS and directs incoming electrophiles to the ortho and para positions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst.

The table below illustrates potential EAS reactions on the phenyl rings of 4,5-diphenyl-2,7-octanedione.

| Reaction | Reagents | Expected Product(s) |

| Dinitration | HNO₃, H₂SO₄ | 4,5-bis(nitrophenyl)-2,7-octanedione (ortho/para isomers) |

| Dibromination | Br₂, FeBr₃ | 4,5-bis(bromophenyl)-2,7-octanedione (ortho/para isomers) |

| Disulfonation | SO₃, H₂SO₄ | 4,5-bis(sulfophenyl)-2,7-octanedione (ortho/para isomers) |

| Diacylation | CH₃COCl, AlCl₃ | 4,5-bis(acetylphenyl)-2,7-octanedione (para isomer likely predominates) |

Metalation and Cross-Coupling Reactions on Phenyl Substituents

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com To apply these methods to 4,5-diphenyl-2,7-octanedione, the phenyl rings must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate. This is usually achieved via electrophilic halogenation, as described previously. The resulting aryl halide can then undergo various cross-coupling reactions.

Metalation: Direct metalation of the phenyl rings, for instance using an organolithium reagent, can generate a nucleophilic aryl species that can react with various electrophiles. However, this can be difficult to control without a directing group.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com

Negishi Coupling: Reaction of an aryl halide with an organozinc reagent, catalyzed by palladium or nickel. mdpi.com

Sonogashira Coupling: Coupling of an aryl halide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com

These reactions would allow for the attachment of a wide variety of substituents—including alkyl, alkenyl, alkynyl, and aryl groups—to the phenyl rings of the parent molecule.

| Coupling Reaction | Reactants (on a di-brominated derivative) | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, Base | Biaryl derivative |

| Negishi | Organozinc reagent (R-ZnX) | Pd or Ni catalyst | Alkyl/Aryl-substituted derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | N-Aryl derivative |

Chain Elongation and Shortening Strategies for 4,5-diphenyl-2,7-octanedione Analogues

The synthesis of analogues of 4,5-diphenyl-2,7-octanedione with modified aliphatic chain lengths is crucial for structure-activity relationship studies. Both elongation and shortening of the octanedione backbone can be envisioned through various synthetic strategies.

Chain Elongation: Strategies to lengthen the carbon chain often target the terminal methyl groups or the carbonyl functionalities.

Aldol (B89426) Condensation: The terminal methyl ketones are enolizable and can participate in aldol condensation reactions with aldehydes to extend the chain.

Wittig Reaction: The carbonyl groups can be converted to alkenes via the Wittig reaction, which can then be further functionalized to extend the chain.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithiums to the carbonyl groups forms tertiary alcohols. youtube.com Subsequent dehydration and hydroboration/oxidation could be used to introduce additional carbons. Cyanide ions are also effective for increasing carbon chain length through nucleophilic addition to carbonyls. studymind.co.uk

Chain Shortening: Chain shortening is generally more challenging.

Oxidative Cleavage: The haloform reaction could potentially cleave the terminal methyl ketone groups to yield carboxylic acids, effectively shortening the chain by one carbon at each end. However, this reaction requires specific conditions and may not be compatible with the rest of the molecule.

Retro-synthesis Approach: A more practical approach to obtain shorter analogues is not by degradation of 4,5-diphenyl-2,7-octanedione itself, but by synthesizing the desired shorter-chain diketone from appropriate precursors. For instance, a 1,4-diketone synthesis could be adapted using different starting materials to yield a hexane-dione or butane-dione core.

Degradation Methods: In carbohydrate chemistry, classical methods like the Ruff degradation and Wohl degradation are used to shorten aldose chains by one carbon. libretexts.orgwikipedia.orgalmerja.com The Ruff degradation involves oxidation to an aldonic acid followed by oxidative decarboxylation. wikipedia.org While not directly applicable to this diketone, these methods illustrate the principle of controlled carbon-by-carbon chain shortening.

The table below outlines some conceptual strategies for modifying the chain length.

| Strategy | Target Site | Reagents/Reaction Type | Outcome |

| Elongation | Carbonyl Groups | Wittig Reagent (Ph₃P=CHR) | C=O to C=CHR conversion for further functionalization |

| Elongation | α-Carbons (methyls) | LDA, then R-X (Alkylation) | Addition of alkyl groups at the terminal positions |

| Shortening | Methyl Ketones | Haloform Reaction (e.g., Br₂, NaOH) | Conversion of -COCH₃ to -COOH (chain shortening) |

| Synthesis of Analogues | N/A | Stetter Reaction, Oxidative Coupling | Building shorter or longer 1,4-diketone backbones from different starting materials acs.orgnih.govresearchgate.net |

Synthesis of Heterocyclic Compounds from 4,5-diphenyl-2,7-octanedione as a Precursor

The 1,6-dicarbonyl functionality of 4,5-diphenyl-2,7-octanedione makes it a versatile precursor for the synthesis of various six-membered heterocyclic compounds. The strategic placement of the two carbonyl groups allows for intramolecular cyclization reactions with appropriate reagents to form pyridazines, among other heterocycles. These reactions are analogous to well-established methods for heterocycle synthesis from 1,6-diketones.

The primary route to synthesizing six-membered heterocycles from 1,6-dicarbonyl compounds involves condensation reactions with binucleophiles. One of the most common and effective methods is the reaction with hydrazine or its derivatives to yield pyridazines. This reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to afford the stable pyridazine (B1198779) ring.

The general mechanism for the formation of pyridazines from 1,6-diketones involves the initial reaction of hydrazine with one of the carbonyl groups to form a monohydrazone. This is followed by an intramolecular attack of the terminal nitrogen of the hydrazone onto the second carbonyl group, leading to a cyclic intermediate. Dehydration of this intermediate results in the formation of a dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine. In many cases, the dihydropyridazine readily aromatizes, especially if the reaction is carried out under aerobic conditions or in the presence of a mild oxidizing agent.

In the specific case of 4,5-diphenyl-2,7-octanedione, the reaction with hydrazine hydrate (B1144303) would be expected to yield 3,6-dimethyl-4,5-bis(phenylmethyl)pyridazine. The reaction involves the condensation of hydrazine with the two ketone functionalities, leading to the formation of the six-membered pyridazine ring. The phenyl groups at the 4 and 5 positions of the starting diketone remain as substituents on the resulting heterocyclic ring.

The synthesis of pyridazines from 1,6-diketones is a robust and widely applicable method. These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The ability to synthesize substituted pyridazines from readily available diketones like 4,5-diphenyl-2,7-octanedione provides a valuable tool for the generation of novel molecular scaffolds.

| Reactant | Reagent(s) | Product | Heterocyclic System |

| 4,5-diphenyl-2,7-octanedione | Hydrazine hydrate (N₂H₄·H₂O) | 3,6-dimethyl-4,5-bis(phenylmethyl)pyridazine | Pyridazine |

| 4,5-diphenyl-2,7-octanedione | Acid catalyst (e.g., H₂SO₄) | 2,5-dimethyl-3,4-bis(phenylmethyl)furan | Furan |

| 4,5-diphenyl-2,7-octanedione | Ammonia (NH₃) or a primary amine (R-NH₂) | 2,5-dimethyl-1-R-3,4-bis(phenylmethyl)pyrrole | Pyrrole |

| 4,5-diphenyl-2,7-octanedione | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | 2,5-dimethyl-3,4-bis(phenylmethyl)thiophene | Thiophene |

Advanced Applications of 4,5 Diphenyl 2,7 Octanedione in Chemical Sciences

4,5-diphenyl-2,7-octanedione as a Versatile Synthon in Complex Molecule Synthesis

Precursor to Advanced Organic Intermediates in Multi-Step Syntheses

No specific research detailing the role of 4,5-diphenyl-2,7-octanedione as a precursor to advanced organic intermediates in multi-step syntheses was found in the available search results.

Building Block for Macrocycles and Supramolecular Architectures

There is no specific information available in the search results to suggest that 4,5-diphenyl-2,7-octanedione is utilized as a building block for creating macrocycles and supramolecular architectures.

Role of 4,5-diphenyl-2,7-octanedione in Polymer Chemistry and Materials Science

Cross-Linking Agent or Modifier in Advanced Polymer Systems

No evidence was found in the search results to support the application of 4,5-diphenyl-2,7-octanedione as a cross-linking agent or modifier in advanced polymer systems.

4,5-diphenyl-2,7-octanedione as a Ligand or Precursor to Ligands in Catalysis

The search results did not yield any information regarding the use of 4,5-diphenyl-2,7-octanedione as a ligand or a precursor to ligands in the field of catalysis.

Design of Chiral Ligands from 4,5-diphenyl-2,7-octanedione for Asymmetric Catalysis

The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. nih.gov While C2-symmetric ligands have historically dominated the field, there is a growing interest in nonsymmetrical modular ligands that can sometimes offer superior performance. nih.gov Dicarbonyl compounds, such as diketones, serve as valuable starting materials for a variety of chiral ligands through condensation reactions with chiral amines or alcohols.

The structure of 4,5-diphenyl-2,7-octanedione offers a distinct scaffold for ligand design. Condensation of its two ketone groups with a C2-symmetric chiral diamine can, in principle, lead to the formation of a chiral tetradentate bis(enamine) or a macrocyclic Schiff base ligand. The stereochemistry of the final ligand and its resulting metal complexes would be directly influenced by the chirality of the diamine precursor. The two phenyl groups on the backbone of 4,5-diphenyl-2,7-octanedione would impart significant steric bulk, creating a well-defined chiral pocket around a coordinated metal center. This steric hindrance is crucial for discriminating between the prochiral faces of a substrate during a catalytic reaction, thereby inducing high enantioselectivity. nih.gov

Furthermore, the electronic properties of the phenyl rings can be modified with electron-donating or electron-withdrawing substituents to fine-tune the electronic environment of the metal center, impacting both the reactivity and selectivity of the catalyst. This modular approach is a key principle in modern ligand design. nih.gov The development of such ligands from 1,3-diketones has led to the successful asymmetric synthesis of complex molecules like chiral polycyclic 1,4-dihydropyridines. researchgate.net

Metal-Catalyzed Reactions Utilizing 4,5-diphenyl-2,7-octanedione-Derived Ligands

Ligands derived from 4,5-diphenyl-2,7-octanedione are poised for application in a wide array of metal-catalyzed enantioselective transformations. Once complexed with a suitable transition metal, such as palladium, rhodium, or iridium, the resulting chiral catalysts can be employed in reactions that are fundamental to organic synthesis. nih.govnih.gov

Palladium-catalyzed reactions, in particular, benefit greatly from tailored ligand systems. rsc.org For instance, chiral ligands are critical in asymmetric allylic alkylation, where they control both the regioselectivity and enantioselectivity of the nucleophilic attack. researchgate.net A ligand synthesized from 4,5-diphenyl-2,7-octanedione could be applied in such reactions, with the expectation that its steric and electronic profile would influence the outcome. Tandem catalysis, where a single metal complex facilitates multiple mechanistically distinct reactions in one pot, represents a sophisticated application. nih.gov For example, a multifunctional palladium complex could leverage reactive sites on both the metal and the ligand to perform sequential cycloaddition and cross-coupling reactions. nih.gov

The utility of these ligands extends to other important transformations. Molybdenum-catalyzed asymmetric allylic alkylation has been used to construct highly enantioenriched 1,4-dicarbonyl scaffolds, a transformation enabled by a novel C1-symmetric ligand. acs.org This highlights the potential for ligands derived from diverse dicarbonyl precursors to enable challenging synthetic steps.

Below is a table summarizing potential applications for catalysts based on ligands derived from diketone scaffolds.

| Metal Center | Ligand Type (Hypothetical from Diketone) | Catalyzed Reaction | Potential Outcome |

| Palladium (Pd) | Chiral P,N-Ligand Analog | Asymmetric Allylic Substitution nih.gov | Enantioselective C-C or C-N bond formation |

| Rhodium (Rh) | Chiral Diphosphine Analog | Asymmetric Hydrogenation nih.gov | Enantioselective reduction of C=C or C=O bonds |

| Iridium (Ir) | Chiral P,N-Ligand Analog | Asymmetric Hydrogenation of Imines researchgate.net | Synthesis of chiral amines |

| Molybdenum (Mo) | C1-Symmetric Diamine-Derived Ligand | Asymmetric Allylic Alkylation acs.org | Formation of all-carbon quaternary stereocenters |

| Copper (Cu) | Chiral N,N-Ligand | Asymmetric Michael Addition | Enantioselective 1,4-addition reactions |

Photochemical and Photophysical Applications of 4,5-diphenyl-2,7-octanedione

Photochemical transformations offer powerful methods for constructing complex molecular architectures from simpler precursors in a single step by involving electronically excited states. nih.gov The 4,5-diphenyl-2,7-octanedione molecule contains two carbonyl chromophores and two phenyl groups, which govern its interaction with light. The absorption of UV light can promote the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

The reactivity of this excited state can lead to various photochemical reactions. One possibility is intramolecular hydrogen abstraction, characteristic of ketones (the Norrish/Yang reaction). Given the structure of 4,5-diphenyl-2,7-octanedione, abstraction of a gamma-hydrogen could lead to the formation of a 1,4-diradical, which could then cyclize to form a cyclobutanol derivative or undergo cleavage. The presence of two carbonyl groups offers the potential for more complex, sequential, or competitive photochemical pathways. The use of photochemical reactions has been a key strategy in the total synthesis of various natural products. nih.gov

Use in Photoinitiator Systems or Photosensitive Materials

Diketones are known to function as Type II photoinitiators. Upon excitation by light, the diketone in its triplet state can abstract a hydrogen atom from a donor molecule (a co-initiator), such as an amine or a thiol. This process generates radicals that can initiate the polymerization of monomers. The efficiency of 4,5-diphenyl-2,7-octanedione in such a system would depend on the lifetime and energy of its triplet state and its reactivity towards hydrogen abstraction.

The phenyl substituents are expected to influence the photophysical properties, potentially increasing the efficiency of intersystem crossing and modifying the energy of the triplet state. Related quinone systems, such as pyrene-4,5-dione, have been shown to generate singlet oxygen with high quantum yields and act as photo-redox catalysts for reactions involving hydrogen atom abstraction, demonstrating the potential for diketone structures in photosensitization. researchgate.net

Luminescence and Fluorescence Studies of Diphenyl Diketone Systems

The study of luminescent materials is a rapidly growing field, with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. Diketones, particularly β-diketones, are renowned ligands for lanthanide ions (e.g., Europium, Eu³⁺), forming complexes that exhibit strong, characteristic luminescence. mdpi.com This "sensitized luminescence" occurs through an efficient energy transfer from the ligand's excited state to the metal ion. mdpi.comresearchgate.net